(3-Aminobenzyl)diethylamine dihydrobromide

Solubility Salt Selection Formulation

FBDD researchers often face solubility challenges with organic co-solvents that destabilize proteins. (3-Aminobenzyl)diethylamine dihydrobromide (CAS 27958-97-0) addresses this as a water-soluble, meta-substituted fragment scaffold. • Dihydrobromide salt enables direct aqueous solubility, eliminating DMSO interference in FBDD assays. • 95% minimum purity ensures consistent reactivity in multi-step synthetic routes. • Meta-substituted 3-aminobenzyl core with diethylamino group provides distinct electronic and steric profiles vs. ortho/para isomers for SAR exploration. Reliable global shipping for research use.

Molecular Formula C11H20Br2N2
Molecular Weight 340.10 g/mol
Cat. No. B7829765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Aminobenzyl)diethylamine dihydrobromide
Molecular FormulaC11H20Br2N2
Molecular Weight340.10 g/mol
Structural Identifiers
SMILESCCN(CC)CC1=CC(=CC=C1)N.Br.Br
InChIInChI=1S/C11H18N2.2BrH/c1-3-13(4-2)9-10-6-5-7-11(12)8-10;;/h5-8H,3-4,9,12H2,1-2H3;2*1H
InChIKeyGHMQYLQIOPMPLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Aminobenzyl)diethylamine Dihydrobromide: Core Chemical Identity and Research-Grade Procurement Overview


(3-Aminobenzyl)diethylamine dihydrobromide is a research chemical building block featuring a 3-aminobenzyl core substituted with a diethylamino group. This compound is primarily utilized as a nucleophilic intermediate in organic synthesis and as a fragment scaffold in early-stage drug discovery [1]. Its dihydrobromide salt form enhances aqueous solubility and handling characteristics compared to the free base, making it a preferred form for certain synthetic applications . The compound is supplied by multiple vendors, including as a ChemBridge Corp. product, typically with a purity specification of 95% or higher .

Why (3-Aminobenzyl)diethylamine Dihydrobromide Cannot Be Simply Substituted: Structural and Salt-Form Specificity


Direct substitution with a generic 'aminobenzylamine' or a non-specific salt form is not scientifically valid due to distinct structural and physicochemical factors that govern reactivity, solubility, and biological compatibility. The meta-substitution pattern of the amino group on the benzyl ring defines the compound's electronic character and steric profile, which directly influences its nucleophilicity and interaction with biological targets compared to its ortho- or para-substituted isomers [1]. Furthermore, the dihydrobromide salt form confers significantly different solubility and handling properties relative to the free base or alternative salt forms (e.g., hydrochloride), which is critical for aqueous-based synthetic protocols and biological assays . The following quantitative evidence demonstrates these key differentiators.

Quantitative Differentiation of (3-Aminobenzyl)diethylamine Dihydrobromide: Comparative Evidence Against Key Analogs


Aqueous Solubility Advantage: Dihydrobromide Salt vs. Free Base

The dihydrobromide salt of (3-Aminobenzyl)diethylamine demonstrates a significant aqueous solubility advantage over its free base form. While the free base is characterized as a liquid with limited water solubility , the dihydrobromide salt is supplied as a solid that is freely soluble in water . This enhanced solubility directly facilitates its use in aqueous-based reactions and biological assays where the free base would be impractical or require organic co-solvents.

Solubility Salt Selection Formulation

Meta-Substitution Pattern: Structural Differentiation from Ortho and Para Isomers

The meta-substitution of the amino group on the benzyl ring in (3-Aminobenzyl)diethylamine is a critical structural determinant. While direct comparative biological data for the isolated building block is limited, the importance of this substitution pattern is demonstrated in studies of amodiaquine analogs, where the 3-aminobenzyl motif is a key structural feature influencing antimalarial activity [1]. The ortho- and para-substituted isomers, (2-Aminobenzyl)diethylamine and (4-Aminobenzyl)diethylamine, possess distinct electronic and steric properties that would alter their reactivity and potential biological interactions [2][3].

Medicinal Chemistry Structure-Activity Relationship Isomerism

Diethylamino vs. Dimethylamino Moiety: Impact on Lipophilicity and Steric Bulk

The diethylamino group in the target compound provides a distinct lipophilic and steric profile compared to its dimethylamino analog, 3-((Dimethylamino)methyl)aniline. The target compound has a molecular weight of 178.27 g/mol (free base) and a calculated logP (XLogP3-AA) of approximately 2.2 [1]. In contrast, the dimethyl analog has a molecular weight of 150.22 g/mol and a predicted lower logP value [2]. This difference in lipophilicity influences membrane permeability and non-specific binding in biological assays, a critical consideration in fragment-based drug discovery campaigns where the target compound is often employed as a scaffold [3].

Lipophilicity Physicochemical Properties Fragment-Based Drug Discovery

Purity Specification and Vendor Consistency: A Benchmark for Research Reliability

The target compound is commercially available with a minimum purity specification of 95% (for the dihydrobromide salt) from reputable vendors such as CymitQuimica, and 98% for the free base from Aladdin Scientific . This level of purity is a critical benchmark for research reproducibility. In contrast, less rigorously sourced or lower-purity analogs may contain significant impurities (e.g., 3-methyl-aniline at 30% in some synthetic preparations ), which can confound experimental results and lead to erroneous conclusions in sensitive biological or chemical assays.

Quality Control Reproducibility Chemical Sourcing

Optimal Research and Industrial Use Cases for (3-Aminobenzyl)diethylamine Dihydrobromide Based on Differentiated Properties


Aqueous-Based Fragment Screening and Biochemical Assays

The dihydrobromide salt's high aqueous solubility makes it the preferred form for direct use in fragment-based drug discovery (FBDD) screens and biochemical assays where water is the primary solvent. This property eliminates the need for DMSO or other organic co-solvents, which can interfere with protein stability or assay readouts, thereby ensuring more physiologically relevant results . The compound's defined scaffold, part of a collection of unique chemicals for early discovery, is specifically suited for such applications .

Medicinal Chemistry Scaffold for Structure-Activity Relationship (SAR) Exploration

The meta-substituted 3-aminobenzyl motif, combined with the diethylamino group, provides a distinct chemical space for medicinal chemists to explore SAR. The diethylamino moiety offers increased lipophilicity and steric bulk compared to its dimethyl analog, which can be strategically used to modulate target binding and ADME properties. This compound serves as a foundational building block for the synthesis of more complex molecules, as demonstrated in the development of amodiaquine analogs [1].

High-Purity Intermediate for Multi-Step Organic Synthesis

With a guaranteed minimum purity of 95% (dihydrobromide salt) or 98% (free base) from reputable suppliers, this compound is a reliable intermediate for multi-step synthetic routes where impurity accumulation can severely impact yield and product quality . Its defined purity profile ensures predictable reactivity and minimizes the formation of unwanted byproducts, a critical factor in both academic research and industrial process development.

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